molecular formula C15H24ClNO4 B1655318 diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride CAS No. 34666-20-1

diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride

Cat. No.: B1655318
CAS No.: 34666-20-1
M. Wt: 317.81 g/mol
InChI Key: NIRGWRLJNMZXNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is a chemical compound with a complex structure that includes both aromatic and ester functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride typically involves the esterification of (p-Methoxyphenoxy)acetic acid with 2-(diethylamino)ethanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions with an acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and controlled reaction conditions helps in scaling up the production while maintaining consistency in the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride can undergo various chemical reactions, including:

    Oxidation: The aromatic ring can be oxidized under strong oxidative conditions.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the development of new materials and chemical entities.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. It may be used in the development of probes or as a reagent in biochemical assays.

Medicine

In medicine, this compound is explored for its potential therapeutic properties. It may be investigated for its effects on specific biological pathways or as a precursor for drug development.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the active (p-Methoxyphenoxy)acetic acid, which may interact with enzymes or receptors in biological systems. The diethylaminoethyl group can enhance the compound’s solubility and facilitate its transport across cell membranes.

Comparison with Similar Compounds

Similar Compounds

    (p-Methoxyphenoxy)acetic acid: The parent compound without the ester group.

    2-(Diethylamino)ethanol: The alcohol component used in the esterification process.

    Phenoxyacetic acid derivatives: Compounds with similar aromatic and ester functional groups.

Uniqueness

diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride is unique due to the combination of its aromatic, ester, and diethylaminoethyl groups. This combination imparts specific chemical and physical properties that make it suitable for a wide range of applications in scientific research and industry.

Properties

CAS No.

34666-20-1

Molecular Formula

C15H24ClNO4

Molecular Weight

317.81 g/mol

IUPAC Name

diethyl-[2-[2-(4-methoxyphenoxy)acetyl]oxyethyl]azanium;chloride

InChI

InChI=1S/C15H23NO4.ClH/c1-4-16(5-2)10-11-19-15(17)12-20-14-8-6-13(18-3)7-9-14;/h6-9H,4-5,10-12H2,1-3H3;1H

InChI Key

NIRGWRLJNMZXNA-UHFFFAOYSA-N

SMILES

CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-]

Canonical SMILES

CC[NH+](CC)CCOC(=O)COC1=CC=C(C=C1)OC.[Cl-]

Origin of Product

United States

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